molecular formula C13H12ClFN2O3 B3043217 Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate CAS No. 79286-86-5

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate

Cat. No.: B3043217
CAS No.: 79286-86-5
M. Wt: 298.7 g/mol
InChI Key: VQRGWMZCXPPTBE-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (CAS: 79286-86-5) is a fluorinated naphthyridine derivative with a molecular formula of C₁₃H₁₂ClFN₂O₃. It is characterized by a 1,8-naphthyridine core substituted with ethyl, fluoro, chloro, and ethoxycarbonyl groups. This compound is often studied as a precursor or intermediate in the synthesis of bioactive molecules, particularly quinolone-based antibiotics and antitumor agents. Key physicochemical properties include a boiling point of 438.0±45.0 °C, a density of 1.4±0.1 g/cm³, and a flash point of 218.7±28.7 °C . Its synthesis involves esterification of the corresponding carboxylic acid (7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) with ethyl chloroformate, achieving a high yield of 96% under optimized conditions .

Properties

IUPAC Name

ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O3/c1-3-17-6-8(13(19)20-4-2)10(18)7-5-9(15)11(14)16-12(7)17/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRGWMZCXPPTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate is a compound that belongs to the class of 1,8-naphthyridone derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitumor, antiviral, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₉ClFNO₃
  • Molecular Weight : 269.66 g/mol
  • CAS Number : 68077-26-9

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. This is attributed to its structural similarity to established fluoroquinolones, which are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli2 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa8 µg/mL

Research indicates that modifications in the naphthyridine structure enhance its potency against resistant strains of bacteria, making it a candidate for further development in combating antibiotic resistance .

2. Antitumor Activity

Studies have shown that this compound possesses antitumor properties. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

3. Antiviral Activity

Preliminary studies indicate that this compound exhibits antiviral activity against certain viruses. It has shown efficacy in inhibiting viral replication in vitro.

Table 3: Antiviral Efficacy Against Viruses

VirusEC₅₀ (µM)
Influenza A20
Herpes Simplex Virus25

The antiviral mechanism may involve interference with viral entry or replication processes .

4. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers.

Table 4: Anti-inflammatory Effects

Inflammatory MarkerReduction (%)
TNF-alpha50
IL-640
IL-1β30

These findings suggest potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Microwave-Assisted Synthesis : A study highlighted an efficient microwave-assisted method for synthesizing this compound with high yields and purity .
  • In Vivo Studies : Animal models have been used to evaluate its efficacy against bacterial infections and tumors, showing promising results in reducing tumor size and bacterial load .
  • Structure–Activity Relationship (SAR) : Research into the SAR has identified key structural features that enhance its biological activity, paving the way for further optimization .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The ethyl ester group in the target compound enhances lipophilicity compared to carboxylic acid analogs, favoring blood-brain barrier penetration .
  • Thermal Stability : Cyclopropyl-substituted derivatives exhibit higher boiling points (~464°C vs. 438°C), suggesting stronger intermolecular interactions .
  • Synthetic Efficiency : The target compound’s 96% yield outperforms analogs like the 4-fluorophenyl derivative (81% yield in two steps) .

Structural Confirmation and Analytical Data

  • NMR/IR Data : The target compound’s structure is confirmed by ¹H NMR (δ 1.47 ppm for ethyl CH₃) and IR (1731 cm⁻¹ for ester C=O) . Comparable data for the 2,4-difluorophenyl analog includes ¹³C NMR peaks at 165.63 ppm (ester carbonyl) and 160.46 ppm (naphthyridine C=O) .
  • Crystallography : X-ray studies using SHELX and ORTEP validate the planar naphthyridine core and substituent orientations in related compounds.

Q & A

Q. Key Mechanistic Insights :

  • Microwave-assisted steps reduce reaction times and improve yields .
  • Steric and electronic effects influence regioselectivity during substitutions (e.g., Cl⁻ vs. F⁻ reactivity) .

Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Basic Research Question
Structural validation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., characteristic shifts for ester carbonyls at ~165 ppm) .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
    • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
  • Crystallography :
    • SHELX Suite : For single-crystal refinement; SHELXL handles small-molecule refinement, while SHELXE aids in experimental phasing .
    • ORTEP-3/WinGX : Generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .

Q. Methodological Approach :

  • In vitro screening : Use murine/human tumor cell lines (e.g., P388, HT-29) to assess IC₅₀ values .
  • In vivo models : Evaluate efficacy in xenografts while monitoring pharmacokinetics (e.g., AG-7352 shows tumor regression at 10 mg/kg) .

What are the key challenges in optimizing reaction conditions for introducing substituents at the C-7 position during synthesis?

Advanced Research Question
Challenges and Solutions :

  • Regioselectivity : Competing reactivity at C-5 vs. C-7 due to electronic effects.
    • Solution : Use directing groups (e.g., trimethylsilyl at C-5) to block unwanted substitutions .
  • Functional Group Compatibility : Acid-sensitive groups (e.g., esters) may degrade under harsh conditions.
    • Solution : Mild reagents (e.g., POCl₃/DMF for formylation at C-5) .
  • Yield Optimization : Low yields in multi-step sequences (e.g., 24% in formylation step).
    • Solution : Microwave-assisted or flow chemistry to enhance efficiency .

Q. Case Study :

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate : Achieved via selenation/oxidation to mask the C2,3 bond, enabling methylation at C-5 before bond regeneration .

How do researchers resolve contradictions in crystallographic data during structural refinement of this compound?

Advanced Research Question
Common Issues and Resolutions :

  • Disordered Atoms : Use SHELXL’s PART instruction to model alternative conformations .
  • Twinned Crystals : Apply Hooft/Y parameters in SHELXL to refine twin laws .
  • Poor Resolution : Combine multiple datasets or employ charge-flipping algorithms in SHELXE .

Q. Best Practices :

  • Validate refinement with R-factors (e.g., R₁ < 0.05 for high-quality data).
  • Cross-check with spectroscopic data to resolve ambiguities (e.g., NMR-confirmed substituent positions) .

What methodological approaches are used to analyze the antibacterial SAR of 1,8-naphthyridine derivatives?

Advanced Research Question
SAR Analysis Framework :

Library Design : Synthesize analogs with systematic substitutions (e.g., C-6 F vs. H, C-7 cycloalkylamino groups) .

In vitro Testing : Determine MICs against bacterial panels (e.g., S. aureus, P. aeruginosa) .

In vivo Efficacy : Assess ED₅₀ in murine infection models (e.g., septicemia) .

Computational Modeling : Dock compounds into DNA gyrase/topoisomerase IV to predict binding modes .

Q. Key Finding :

  • 7-(3-Aminopyrrolidinyl) derivatives : Exhibit broad-spectrum activity (MIC₉₀ ≤1 µg/mL) due to enhanced permeability and target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.